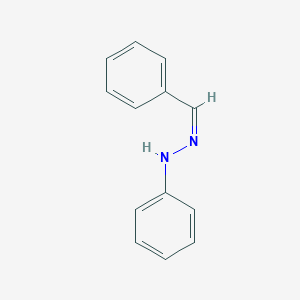

Benzaldehyde phenylhydrazone

Descripción general

Descripción

Benzaldehyde phenylhydrazone is an organic compound with the molecular formula C₁₃H₁₂N₂. It is a derivative of benzaldehyde and phenylhydrazine, characterized by the presence of a hydrazone functional group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzaldehyde phenylhydrazone is typically synthesized through the condensation reaction between benzaldehyde and phenylhydrazine. The reaction is carried out in an ethanol solution at room temperature. The general reaction is as follows:

C₆H₅CHO+C₆H₅NHNH₂→C₆H₅CH=N-NHC₆H₅+H₂O

The reaction involves the formation of an intermediate aminomethanol, which subsequently dehydrates to form the hydrazone product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient separation techniques to isolate the product. The purity of the compound is typically ensured through recrystallization and chromatographic methods .

Análisis De Reacciones Químicas

Key Observations:

-

pH-dependent kinetics : Below pH 5–6, the formation of the aminomethanol intermediate is rate-determining. Above pH 5–6, dehydration becomes rate-limiting .

-

Catalysis : Both steps are subject to hydronium ion () catalysis. General acid catalysis by carboxylic acids is observed during intermediate formation .

Hydrolysis Reaction

This compound hydrolyzes in aqueous media to regenerate benzaldehyde and phenylhydrazine:

Thermodynamic Data:

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Enthalpy change () | -61.1 kJ/mol | Calorimetry | |

| Standard enthalpy of formation () | -53.6 kJ/mol (solid) | Combustion calorimetry |

Catalytic and Substituent Effects

The reactivity of this compound derivatives is influenced by substituents on the aromatic ring:

Substituent Impact on Kinetics:

| Substituent Type | α Brønsted Exponent | Catalytic Constant () |

|---|---|---|

| Benzaldehydes | 0.45–0.55 | |

| Naphthaldehydes | 0.65–0.75 | |

| Formyl-1,6-methanoannulenes | 0.85–0.95 |

-

Higher α values for formyl-1,6-methanoannulenes indicate greater sensitivity to acid catalysis, attributed to their enhanced aromatic character .

Example Reaction:

Synthesis of 1,3-bis{1-phenyl-2-[4-(diethylamino)benziliden]hydrazinmethyl}benzene

-

Reactants : 1,3-bis(bromomethyl)benzene and this compound derivative.

-

Conditions : Reflux in acetone with KOH (5.8 eq.) for 1 hour.

Computational Insights

Density functional theory (DFT) studies reveal:

-

Static first hyperpolarizability (β(0)\beta(0)β(0)) : BH&HLYP and CAM-B3LYP functionals provide accurate estimates of for donor-acceptor substituted derivatives, crucial for nonlinear optical applications .

Stability and Decomposition

Aplicaciones Científicas De Investigación

Synthesis of Benzylamine Derivatives

One significant application of benzaldehyde phenylhydrazone is in the synthesis of benzylamine derivatives through reductive amination processes. A study demonstrated that this compound could be prepared by heating equimolar amounts of benzaldehyde and phenylhydrazine in methanol. The subsequent reaction with borohydride and palladium acetate yielded various primary amines efficiently.

| Substrate | Yield (%) | Reaction Conditions |

|---|---|---|

| Benzaldehyde | 88 | Methanol, 65 °C, 6 hours |

| Acetophenone | 89 | Ethanol, Pd(OAc)₂ |

| p-Methoxyacetophenone | 82 | Ethanol, Pd(OAc)₂ |

This method offers a cleaner and more efficient alternative to traditional reductive amination methods that often require toxic reagents .

Formation of Formazan Derivatives

This compound is also utilized in the synthesis of formazan derivatives, which have shown promising biological activities. The reaction of this compound with substituted aromatic amines leads to the formation of formazan compounds, which were evaluated for their antibacterial and anticonvulsant properties.

| Formazan Compound | Antibacterial Activity (μg/ml) | Anticonvulsant Effect (mg/kg) |

|---|---|---|

| FM1 | 250 | 100 |

| FM2 | 250 | 100 |

| FM3 | Not effective | 100 |

All tested compounds exhibited significant antibacterial activity, making them potential candidates for further pharmaceutical development .

Metal Complexation Studies

This compound has been investigated for its ability to form metal complexes, which can exhibit unique properties useful in catalysis and biological applications. Research has shown that complexes formed with transition metals like copper and nickel demonstrate interesting interactions with DNA and potential antibacterial activities.

Case Study: Interaction with DNA

A study highlighted the interaction of amino acid Schiff base metal complexes derived from this compound with DNA. The results indicated that these complexes could effectively bind to DNA, suggesting potential applications in drug delivery systems or as therapeutic agents against various diseases .

Chemical Properties and Reactivity

The chemical properties of this compound influence its reactivity in various synthetic pathways. For instance, its ability to undergo hydrolysis under acidic conditions allows it to be utilized in dynamic combinatorial chemistry settings.

Reaction Rate Analysis

A study analyzed the rate of hydrolysis of this compound under different pH conditions, revealing that the compound's stability is significantly affected by the solvent medium used during reactions.

| pH Level | Rate Constant (k) |

|---|---|

| 4 | 0.01 M^-1s^-1 |

| 7 | 0.005 M^-1s^-1 |

| 10 | 0.002 M^-1s^-1 |

This data underscores the importance of environmental conditions in determining the reactivity and stability of this compound .

Mecanismo De Acción

The mechanism of action of benzaldehyde phenylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The formation of hydrazone derivatives is a key step in its mechanism, which involves nucleophilic addition followed by elimination reactions .

Comparación Con Compuestos Similares

- Benzalphenylhydrazine

- Benzylidenephenylhydrazine

- Diphenylhydrazone

- N-Phenyl-N’-benzylidenehydrazine

Comparison: Benzaldehyde phenylhydrazone is unique due to its specific structural configuration and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and reactivity patterns, making it valuable in specific synthetic applications. Its ability to form stable hydrazone derivatives sets it apart from other related compounds .

Actividad Biológica

Benzaldehyde phenylhydrazone (BPH), a compound formed from the reaction of benzaldehyde and phenylhydrazine, has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis methods, and relevant case studies associated with BPH.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 196.25 g/mol. It typically appears as a white to light yellow crystalline solid with a melting point of approximately 156 °C. The compound is stable under standard conditions but is sensitive to moisture, necessitating careful storage under inert gas environments.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.25 g/mol |

| Physical State | Solid |

| Melting Point | 156 °C |

| Purity | >98.0% (HPLC) |

Synthesis of this compound

The synthesis of BPH involves a nucleophilic addition reaction where the nitrogen atom of phenylhydrazine attacks the electrophilic carbon atom of benzaldehyde's carbonyl group, leading to the formation of a hydrazone. The reaction can be catalyzed by acids and is influenced by pH levels, which affect the kinetics of the reaction .

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties : BPH has been shown to possess significant antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by free radicals.

- Anticancer Activity : Various derivatives of BPH have demonstrated potential anticancer effects. Studies indicate that these compounds may inhibit cancer cell proliferation through mechanisms such as apoptosis (programmed cell death) and cell cycle arrest . For instance, derivatives have been synthesized and evaluated for their ability to target cancer cell lines effectively.

- Antibacterial Activity : Research has identified BPH and its derivatives as promising candidates for antibacterial agents. They exhibit selective activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve the regulation of gene expression related to metabolism and virulence in bacteria .

- Anticonvulsant Activity : Some studies have reported that BPH derivatives possess anticonvulsant properties, demonstrating significant effects in animal models at specific dosages .

Case Studies

- Anticancer Evaluation : A study assessed the anticancer potential of BPH derivatives against different cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability by inducing apoptosis, showcasing their potential as therapeutic agents.

- Antibacterial Mechanism Investigation : A series of benzaldehyde Schiff bases were synthesized, including BPH, and tested against bacterial strains. The findings revealed that these compounds could inhibit bacterial growth by affecting gene expression associated with key metabolic pathways .

- Formazan Derivatives Synthesis : Research involving the synthesis of formazan derivatives from BPH highlighted its versatility in forming new compounds with enhanced biological activities, including notable antibacterial effects .

Propiedades

Número CAS |

588-64-7 |

|---|---|

Fórmula molecular |

C13H12N2 |

Peso molecular |

196.25 g/mol |

Nombre IUPAC |

N-[(Z)-benzylideneamino]aniline |

InChI |

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H/b14-11- |

Clave InChI |

JGOAZQAXRONCCI-KAMYIIQDSA-N |

SMILES |

C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |

SMILES isomérico |

C1=CC=C(C=C1)/C=N\NC2=CC=CC=C2 |

SMILES canónico |

C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |

Key on ui other cas no. |

588-64-7 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzaldehyde phenylhydrazone?

A1: The molecular formula of this compound is C13H12N2. Its molecular weight is 196.25 g/mol.

Q2: How can I synthesize this compound?

A2: this compound is easily synthesized by reacting benzaldehyde with phenylhydrazine in a suitable solvent like ethanol or methanol. []

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Various techniques can be employed for characterization, including:

- IR spectroscopy: This reveals characteristic bands for C=N, N=N, and N-H stretches, providing information about the functional groups present. [, , ]

- UV-Vis spectroscopy: This displays characteristic absorption bands corresponding to π–π and n–π electronic transitions, offering insights into the conjugated system. [, ]

- NMR spectroscopy (1H and 13C): This provides detailed information about the structure and environment of hydrogen and carbon atoms within the molecule. [, ]

- Mass spectrometry: This helps determine the molecular weight and fragmentation pattern, confirming the compound's identity. []

Q4: How does the structure of this compound influence its reactivity?

A4: The presence of the azohydrazone group (-N=N-C=N-NH-) makes this compound a good chelating agent, capable of forming complexes with various metal ions. [, , ] The conjugated system within the molecule also makes it susceptible to electrophilic attack and cycloaddition reactions. [, , , ]

Q5: Can this compound be used to synthesize heterocycles?

A5: Yes, it serves as a versatile precursor for synthesizing various heterocycles. For instance, reactions with diketene yield pyrazolidin-3-one derivatives, highlighting its use in constructing five-membered rings. [] It can also react with dimethyl acetylenedicarboxylate to form pyrazole derivatives. []

Q6: What happens when this compound is treated with lead tetra-acetate?

A6: Oxidation with lead tetra-acetate leads to the formation of nitrilimines, reactive intermediates that can be trapped with dipolarophiles like acrylonitrile to yield pyrazoles. This reaction highlights the utility of this compound in generating 1,3-dipoles for heterocyclic synthesis. []

Q7: Does this compound exhibit any interesting photochemical behavior?

A7: Yes, it exhibits photochromism, meaning it undergoes reversible color change upon exposure to light. This property stems from its ability to form a red-colored formazan upon irradiation, which can then revert to the original compound in the dark. [, ]

Q8: How does this compound react with mercury(II) acetate?

A8: Treatment with mercury(II) acetate leads to mercuriation at the ortho position of the N-phenyl ring. Kinetic studies suggest that this reaction proceeds through an internal cyclometallation process involving the hydrazone imino-moiety. []

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry plays a vital role in understanding the electronic structure, properties, and reactivity of this compound. Density Functional Theory (DFT) calculations are frequently used to predict its molecular geometry, electronic transitions, and nonlinear optical properties. [, ]

Q10: How do substituents affect the properties of this compound derivatives?

A10: Introducing electron-donating or electron-withdrawing groups on the phenyl rings significantly influences the compound's properties. For instance, studies have explored how substituents affect the first hyperpolarizability, a crucial parameter for nonlinear optical applications. [, ] Additionally, the position and nature of substituents impact the compound's photochromic behavior and its reactivity in various chemical transformations. [, ]

Q11: Are there any applications of this compound in materials science?

A11: Its ability to form complexes with metal ions makes it a potential building block for synthesizing metal-organic frameworks (MOFs), a class of porous materials with diverse applications in catalysis, gas storage, and sensing. [] Additionally, its photochromic properties make it a candidate for developing light-sensitive materials.

Q12: What are some future directions for research on this compound?

A12:

- Exploration of its biological activity: While some studies have investigated the biological activities of formazan derivatives, further research is needed to explore the potential of this compound and its analogs in medicinal chemistry. []

- Development of novel synthetic methodologies: New and efficient synthetic routes to this compound derivatives with tailored properties are crucial for expanding their applications. []

- Understanding its environmental fate and impact: As with any chemical compound, investigating its environmental persistence, degradation pathways, and potential toxicity is vital for responsible development and utilization. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.